molecular formula C8H12N4 B1375198 6-(Dimethylamino)pyridine-2-carboximidamide CAS No. 1341182-11-3

6-(Dimethylamino)pyridine-2-carboximidamide

Cat. No. B1375198
M. Wt: 164.21 g/mol
InChI Key: RRMNUDALUGHDQT-UHFFFAOYSA-N
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Description

“6-(Dimethylamino)pyridine-2-carboximidamide” is a compound used for pharmaceutical testing . It is a derivative of pyridine .


Synthesis Analysis

The synthesis of this compound involves the use of a variety of methods. One such method involves the use of isatin and pyridyl-2-amidrazone pharmacophores . Another method involves the use of propeller-like tris (2-pyridyl)amine and 2,6-pyridinedicarboxylic acid chloride .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves the use of bulky, nitrogen donor atom bearing pendant groups . This structure allows the compound to bind with divalent metal cations: copper (II), nickel (II), zinc (II), and lead (II) in acetonitrile .


Chemical Reactions Analysis

The compound has been found to interact with various metal cations forming complexes of 1:1 stoichiometry . It has also been found to be a useful nucleophilic catalyst for a variety of reactions .


Physical And Chemical Properties Analysis

The compound is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent .

Scientific Research Applications

Versatility in Chemical Reactions

6-(Dimethylamino)pyridine-2-carboximidamide and its derivatives exhibit versatility in various chemical reactions. For instance, they participate in [4+2] cycloaddition reactions with electron-deficient olefins, leading to the formation of compounds like pyrido[2,3-d]pyrimidines, as well as Michael addition reactions resulting in pyrrolo[3,4-c]pyridines and theophylline derivatives (Walsh, Naijue, Fang, & Wamhoff, 1988).

Catalytic Applications

The compound has been utilized as a catalyst. For example, 4-(Dimethylamino)pyridine has been used as a catalyst in iodolactonisation reactions of γ,δ-unsaturated carboxylic acids, facilitating the production of γ-lactones and δ-lactones under neutral conditions (Meng, Liu, Liu, & Wang, 2015).

Synthesis of Novel Compounds

Its derivatives are key in synthesizing novel compounds. For instance, reactions with various heterocumulenes lead to the formation of pyrimido[4,5-d]pyrimidines, providing a convenient method for the direct synthesis of these derivatives (Prajapati & Thakur, 2005).

Formation of Complexes with Metal Ions

Some derivatives of 6-(Dimethylamino)pyridine-2-carboximidamide form complexes with metal ions like Cu(II), Cd(II), and Mn(II). These complexes are characterized by the bonding of the pyrimidine bases to metal ions through the carbonyl group, indicating potential applications in coordination chemistry (Dixon & Wells, 1986).

Applications in Organic Synthesis

This compound and its derivatives also find applications in organic synthesis. For example, they facilitate the synthesis of stable betainic pyrimidinaminides, which are important in the study of nucleophilic substitution reactions (Schmidt, 2002).

Safety And Hazards

The compound is classified as toxic if swallowed or inhaled, and fatal in contact with skin. It causes skin irritation and serious eye damage. It is also toxic to aquatic life with long-lasting effects .

Future Directions

The compound has potential applications in coordination chemistry, stabilization of reactive species, synthetic modeling of some metalloenzyme active sites, catalytic organic transformations, and sensing as well as recognition applications . It also shows potential for application in senescence-mediated anticancer therapy .

properties

IUPAC Name

6-(dimethylamino)pyridine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c1-12(2)7-5-3-4-6(11-7)8(9)10/h3-5H,1-2H3,(H3,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMNUDALUGHDQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=N1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Dimethylamino)pyridine-2-carboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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